Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate
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Overview
Description
Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is a chemical compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate involves multiple steps. One common method includes the reaction of 4-aminophenylthiol with acetyl chloride to form 4-aminophenylthioacetyl chloride. This intermediate is then reacted with butyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and specific temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. Quality control measures are implemented to ensure the product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or thio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or alkoxides; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzoates or thioacetyl derivatives.
Scientific Research Applications
Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The pathways involved in these interactions are crucial for understanding the compound’s effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar structure but lacks the thioacetyl group.
4-aminophenylthiol: Contains the thio group but lacks the benzoate moiety.
Acetyl 4-aminobenzoate: Similar but with an acetyl group instead of the thioacetyl group.
Uniqueness
Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is unique due to the presence of both the thioacetyl and benzoate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
butyl 4-[[2-(4-aminophenyl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13,20H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIRGCNUJGMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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